molecular formula C12H21BO4 B2366894 Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate CAS No. 1215107-29-1

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate

Cat. No. B2366894
M. Wt: 240.11
InChI Key: AAORUCVESAXSRS-UHFFFAOYSA-N
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Patent
US08242104B2

Procedure details

Ethyl diazoacetate (3.49 g, 61.3 mmol) was added over 20 minutes to a stirred suspension of palladium (II) acetate (61 mmol) and vinylboronic acid pinacol ester (1.9 g, 12.26 mmol) in diethyl ether (30 mL) and stirred for 2 hours. The reaction was concentrated in vacuo and the residues distilled under vacuum (100-140° C. at 0.5-1 mbar) to afford 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopropanecarboxylic acid ethyl ester (3.08 g, quant.) as a 4:6 mix of products, cis/trans isomers. 1H NMR 300 MHz (CHCl3-d): δ 4.26-4.25 (0.8H, m), 4.12-4.12 (1.2H, m), 1.83-1.82 (0.4H, m), 1.76-1.75 (0.6H, m), 1.28-1.27 (6H, m), 1.26 (6H, m), 1.22 (3H, m), 1.16-1.05 (0.8H, m), 1.01-1.00 (1.2H, m), 0.58 (0.6H, ddd, J=10.25, 7.44, 5.18 Hz), 0.41-0.41 (0.4H, m)
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH:9]([B:11]1[O:19][C:16]([CH3:18])([CH3:17])[C:13]([CH3:15])([CH3:14])[O:12]1)=[CH2:10]>C(OCC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:7]([O:6][C:4]([CH:3]1[CH2:10][CH:9]1[B:11]1[O:19][C:16]([CH3:18])([CH3:17])[C:13]([CH3:14])([CH3:15])[O:12]1)=[O:5])[CH3:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
1.9 g
Type
reactant
Smiles
C(=C)B1OC(C)(C)C(C)(C)O1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
61 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residues distilled under vacuum (100-140° C. at 0.5-1 mbar)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.